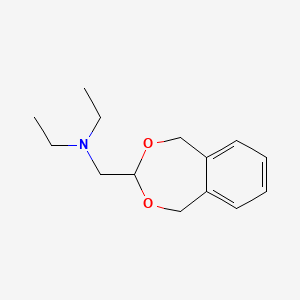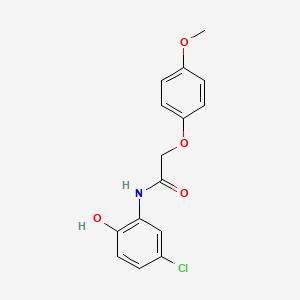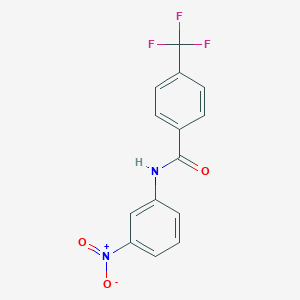![molecular formula C19H18N2O2 B5706293 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide” is also known as JHDM Inhibitor VIII, SD70 . It is a cell-permeable compound with a Fe (II)-chelating 8-hydroxyquinoline (8HQ) moiety . It is reported to inhibit KDM4C and possibly other JMJD2/KDM4 members of Jumonji domain-containing histone demethylases (JHDM) .
Molecular Structure Analysis
The empirical formula of this compound is C18H18N2O3 . The exact mass is not specified in the search results. The structure likely includes a quinoline ring, a benzamide group, and a methyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
The compound is an off-white powder . It is soluble in DMSO at a concentration of 50 mg/mL . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Anticancer Properties
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. The compound’s unique structure may interfere with key cellular pathways, making it a promising candidate for further study in cancer therapy .
Antioxidant Activity
The compound’s quinoline moiety contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide could be harnessed as a potential natural antioxidant in pharmaceuticals or functional foods .
Anti-inflammatory Effects
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Further research is needed to fully understand its mechanisms and potential therapeutic applications .
Neuroprotective Properties
Given its structural resemblance to certain neuroprotective compounds, N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide has drawn interest in neurobiology. Researchers explore its ability to protect neurons from oxidative stress, neurodegeneration, and excitotoxicity. These findings could have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antibacterial Activity
The benzamide portion of the compound may contribute to its antibacterial properties. Studies have investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Potential applications include developing novel antibiotics or antimicrobial coatings .
Chemical Synthesis and Polymer Applications
Beyond its biological activities, N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide can serve as a building block for chemical synthesis. Researchers have explored its use in creating functionalized polymers, such as (meth)acrylates. These polymers find applications in drug delivery, coatings, and materials science .
Soykan, C. (2020). New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. DOI: 10.5772/intechopen.89767 Synthesis, characterization, antioxidant, and antibacterial activities of novel benzamide compounds. (2020). Research on Chemical Intermediates, 46(11), 6717–6730. DOI: 10.1007/s11164-020-04118-7 A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–12. DOI: 10.1186/s43094-020-00141-y
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHQTEGHJCHILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

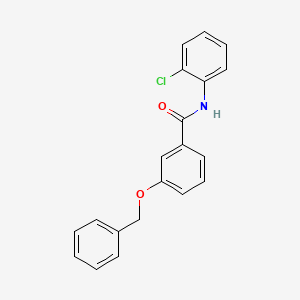
![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
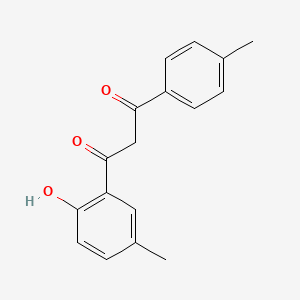
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)
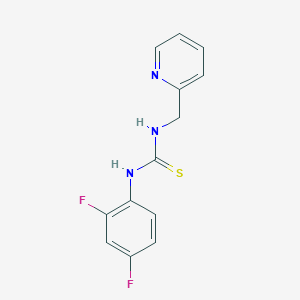
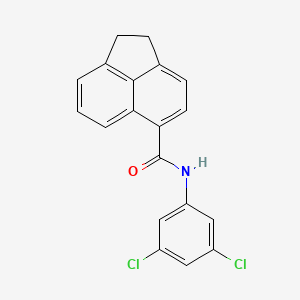
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
